molecular formula C12H13NO2S B2895094 2-(Oxan-4-yloxy)-1,3-benzothiazole CAS No. 2176069-21-7

2-(Oxan-4-yloxy)-1,3-benzothiazole

Cat. No.: B2895094
CAS No.: 2176069-21-7
M. Wt: 235.3
InChI Key: FPVSHYOBAMBJDP-UHFFFAOYSA-N
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Description

2-(Oxan-4-yloxy)-1,3-benzothiazole is a chemical compound based on the privileged 1,3-benzothiazole scaffold, a fused heterocyclic system consisting of a benzene ring fused to a 5-membered 1,3-thiazole ring . The benzothiazole nucleus is a structure of significant interest in medicinal chemistry and chemical biology due to its diverse profile of biological activities and its presence in various pharmacologically active molecules . This particular derivative features a tetrahydropyran (oxane) ring system linked via an oxygen atom at the 2-position of the benzothiazole core, a modification that is often explored to fine-tune the molecule's physicochemical properties and biological interactions. The primary research value of this compound lies in its potential as a key intermediate or novel chemical entity in drug discovery programs. Benzothiazole derivatives have been extensively investigated for their anticancer properties, with certain analogues demonstrating potent and selective inhibitory effects on the proliferation of human cancer cell lines, including those associated with non-small cell lung cancer and epidermoid carcinoma . The mechanism of action for such compounds often involves the modulation of critical cellular signaling pathways. Promising benzothiazole derivatives have been shown to inhibit both the AKT and ERK pathways, which are central to regulating cell survival, proliferation, and migration, and can also reduce the secretion of pro-inflammatory cytokines like IL-6 and TNF-α, suggesting a dual-action therapeutic potential . Furthermore, the benzothiazole scaffold is a common feature in molecules acting as enzyme inhibitors, including monoamine oxidase inhibitors, which are relevant for neurological research . Beyond its pharmacological potential, this compound may also find application in materials science, for instance, in the development of fluorescent markers, as some substituted benzothiazoles are known for their strong fluorescence emissions, high quantum yields, and large Stokes' shifts . Researchers utilize this and similar compounds as building blocks in the synthesis of more complex molecular architectures or as reference standards in analytical chemistry. Note: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(oxan-4-yloxy)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S/c1-2-4-11-10(3-1)13-12(16-11)15-9-5-7-14-8-6-9/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVSHYOBAMBJDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Oxan 4 Yloxy 1,3 Benzothiazole and Its Analogues

Foundational Synthetic Strategies for 2-Substituted 1,3-Benzothiazoles

The construction of the 2-substituted 1,3-benzothiazole scaffold is a well-established area of heterocyclic chemistry. Several key methodologies have been developed, each with its own advantages and substrate scope.

Approaches Involving 2-Aminothiophenol (B119425) Cyclization

A cornerstone in the synthesis of 2-substituted benzothiazoles is the cyclization of 2-aminothiophenol with various electrophilic partners. smolecule.comwikipedia.org This approach is widely utilized due to the ready availability of the starting materials and the versatility of the reaction.

One of the most common methods involves the condensation of 2-aminothiophenol with aldehydes. youtube.comtandfonline.com This reaction can be promoted by a variety of catalysts, including acids, bases, and metal catalysts. For instance, a facile and environmentally friendly route involves the use of zinc acetate (B1210297) (Zn(OAc)₂·2H₂O) as a catalyst in a solvent-free reaction at 80 °C, affording 2-arylbenzothiazoles in good to excellent yields (67–96%). youtube.com The reaction is compatible with a range of substituted aromatic and even some aliphatic aldehydes. youtube.com

The reaction mechanism generally proceeds through the formation of a Schiff base intermediate by the reaction of the amino group of 2-aminothiophenol with the aldehyde. This is followed by an intramolecular cyclization where the thiol group attacks the imine carbon, and subsequent oxidation/aromatization leads to the formation of the benzothiazole (B30560) ring. tandfonline.com

Table 1: Examples of 2-Substituted Benzothiazole Synthesis via 2-Aminothiophenol and Aldehyde Cyclization
Catalyst/ConditionsAldehyde SubstrateYield (%)Reference
Zn(OAc)₂·2H₂O (5 mol%), 80 °C, solvent-freeSubstituted aromatic aldehydes79-96 youtube.com
Zn(OAc)₂·2H₂O (5 mol%), 80 °C, solvent-freeIsobutyraldehyde67 youtube.com
Bovine serum albumin (BSA), water, rtAromatic/aliphatic aldehydes79-93 youtube.com
CO₂–alcohol systemAromatic benzaldehydes55-87 youtube.com
Ruthenium silicate (B1173343) (RS-1) zeolite, hydrothermalSubstituted aryl aldehydes85-93 youtube.com
Visible-light, 3hSubstituted aromatic aldehydes82-94 youtube.com

Beyond aldehydes, 2-aminothiophenol can be condensed with a variety of other reagents, including carboxylic acids, acid chlorides, and ketones, to furnish the corresponding 2-substituted benzothiazoles. wikipedia.orgyoutube.com For example, the reaction with carboxylic acids often requires a dehydrating agent or high temperatures, while acid chlorides can react under milder basic conditions. wikipedia.org

Nucleophilic Substitution Reactions at the C2 Position of the Benzothiazole Ring

Another important strategy for the synthesis of 2-substituted benzothiazoles involves nucleophilic substitution at the C2 position of a pre-formed benzothiazole ring. This approach is particularly useful when the desired substituent is not easily introduced via cyclization methods.

A common precursor for this type of reaction is 2-halobenzothiazole, typically 2-chlorobenzothiazole, which can be readily prepared from 2-mercaptobenzothiazole (B37678). The halogen at the C2 position is susceptible to displacement by a variety of nucleophiles. For the synthesis of 2-(oxan-4-yloxy)-1,3-benzothiazole, this would involve the reaction of a 2-halobenzothiazole with the alkoxide of tetrahydropyran-4-ol.

While direct nucleophilic aromatic substitution on an unsubstituted benzothiazole is difficult, the presence of an activating group or the use of a metallated benzothiazole intermediate can facilitate the reaction. For instance, the generation of a 2-benzothiazole Grignard reagent followed by reaction with an electrophile is a known method. google.com

An example of a related nucleophilic substitution involves the synthesis of 2-(benzylthio)benzothiazole, where 2-mercaptobenzothiazole is deprotonated with sodium hydroxide (B78521) and then reacted with benzyl (B1604629) chloride. google.com This highlights the utility of the C2-thiol as a handle for introducing various substituents.

Oxidative Cyclization Protocols

Oxidative cyclization methods provide an alternative route to 2-substituted benzothiazoles, often starting from thiobenzanilides or related precursors. libretexts.orgmasterorganicchemistry.com These reactions typically involve the formation of a C-S bond through an intramolecular cyclization, promoted by an oxidant.

A variety of oxidants can be employed, including iodine, hydrogen peroxide, and even molecular oxygen from the air, sometimes in the presence of a catalyst. masterorganicchemistry.combeilstein-journals.org For example, a metal-free, iodine-mediated intramolecular oxidative cyclization of 2-(styrylthio)anilines has been developed to synthesize various 2-substituted benzothiazoles. beilstein-journals.org This reaction proceeds efficiently under mild conditions. beilstein-journals.org

Visible-light-promoted oxidative cyclization of thiobenzanilides has emerged as a green and atom-economical approach. masterorganicchemistry.com These reactions often utilize a photosensitizer and a mild oxidant like air to drive the C-S bond formation. masterorganicchemistry.com

Table 2: Examples of Oxidative Cyclization for Benzothiazole Synthesis
Starting MaterialReagent/CatalystProductYield (%)Reference
2-(Styrylthio)anilinesIodine, DCE, 80 °C2-Substituted benzothiazolesModerate to high beilstein-journals.org
ThiobenzanilidesAcridinium salt (photosensitizer), TEMPO, air, blue LED2-Substituted benzothiazoles56-99 masterorganicchemistry.com
β-KetothioamidesIodine, K₂CO₃, DMSO, 50 °CBenzothiazole derivativesGood dokumen.pub

Transition Metal-Catalyzed Coupling Reactions for Benzothiazole Formation

Transition metal catalysis has significantly expanded the toolbox for the synthesis of 2-substituted benzothiazoles. organic-chemistry.orgorganic-chemistry.org These methods often involve cross-coupling reactions to form key bonds in the heterocyclic ring or to introduce substituents.

Copper-catalyzed reactions are particularly prevalent. For instance, the copper-catalyzed condensation of 2-aminobenzenethiols with nitriles provides an efficient route to 2-substituted benzothiazoles. google.com Another example is the copper(I)-catalyzed tandem reaction of 2-iodobenzenamine with isothiocyanates to produce 2-aminobenzothiazoles.

Palladium-catalyzed reactions have also been extensively developed. For example, the palladium-catalyzed intramolecular cyclization of o-iodothiobenzanilide derivatives offers a high-yielding synthesis of 2-substituted benzothiazoles under mild, room temperature conditions. google.com

Table 3: Examples of Transition Metal-Catalyzed Synthesis of 2-Substituted Benzothiazoles
Catalyst SystemReactantsProductYieldReference
Copper2-Aminobenzenethiols, Nitriles2-Substituted benzothiazolesExcellent google.com
Copper(I)2-Iodobenzenamine, Isothiocyanate2-AminobenzothiazoleNot specified
Pd/Co-Iodothiobenzanilide derivatives2-Substituted benzothiazolesHigh google.com
Copper2-Iodoanilines, Arylacetic acids, Elemental sulfur2-Substituted benzothiazolesGood google.com

Targeted Synthesis of the Oxan-4-yloxy Moiety and its Integration

The introduction of the oxan-4-yloxy group at the C2 position of the benzothiazole ring is typically achieved through an etherification reaction, starting from a suitable 2-substituted benzothiazole precursor. The most common precursor for this transformation is 2-hydroxybenzothiazole (B105590) (or its tautomer, benzothiazol-2(3H)-one).

Etherification Reactions for O-Alkylation Strategies

The formation of the ether linkage between the benzothiazole core and the oxan-4-ol (tetrahydropyran-4-ol) can be accomplished using classical ether synthesis methodologies.

A primary method for this transformation is the Williamson ether synthesis . wikipedia.orgmasterorganicchemistry.combeilstein-journals.org This Sₙ2 reaction involves the deprotonation of 2-hydroxybenzothiazole to form the corresponding alkoxide, which then acts as a nucleophile to displace a leaving group on a derivative of oxan-4-ol.

The general steps for the Williamson ether synthesis in this context would be:

Deprotonation of 2-hydroxybenzothiazole: A suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is used to deprotonate the hydroxyl group of 2-hydroxybenzothiazole, generating the more nucleophilic benzothiazol-2-oxide anion.

Reaction with an activated oxan-4-ol derivative: The benzothiazol-2-oxide anion is then reacted with an oxan-4-ol derivative where the hydroxyl group has been converted into a good leaving group. Common examples of such derivatives include 4-bromooxane, 4-iodooxane, or oxan-4-yl tosylate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

An alternative approach is the Mitsunobu reaction . google.com This reaction allows for the direct coupling of an alcohol with a nucleophile under mild, neutral conditions. In this case, 2-hydroxybenzothiazole would act as the nucleophile and oxan-4-ol as the alcohol component. The reaction is mediated by a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The Mitsunobu reaction is known for its high functional group tolerance and stereochemical inversion at the alcohol center, although the latter is not relevant for the achiral oxan-4-ol.

The choice between the Williamson ether synthesis and the Mitsunobu reaction often depends on the availability of starting materials, the desired reaction conditions, and the presence of other functional groups in the molecule.

Functional Group Interconversions for Incorporating the Tetrahydropyran (B127337) Unit

The introduction of the oxan-4-yloxy (tetrahydropyran-4-yloxy) moiety at the 2-position of the benzothiazole core is a key synthetic step, typically achieved through functional group interconversion, primarily via etherification of a 2-hydroxybenzothiazole precursor. Two classical and effective methods for this transformation are the Williamson ether synthesis and the Mitsunobu reaction.

Williamson Ether Synthesis: This long-standing method involves the reaction of an alkoxide with a primary alkyl halide. In the context of synthesizing this compound, the synthesis would commence with 2-hydroxybenzothiazole. This precursor is first deprotonated with a suitable base, such as sodium hydride (NaH), to form the corresponding sodium salt. This nucleophilic salt is then reacted with a tetrahydropyran-4-yl derivative bearing a good leaving group, such as 4-tosyloxytetrahydropyran or 4-bromotetrahydropyran. The reaction is typically conducted in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile.

Mitsunobu Reaction: The Mitsunobu reaction provides a powerful and mild alternative for forming the ether linkage, particularly when dealing with sensitive substrates. organic-chemistry.orgbeilstein-journals.org This reaction couples a primary or secondary alcohol with a nucleophile, which in this case is 2-hydroxybenzothiazole (acting as the acidic component), using a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.org The reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon center, although this is not relevant for the symmetrical tetrahydropyran-4-ol. organic-chemistry.org The key advantage is the mild reaction conditions, which tolerate a wide range of functional groups. beilstein-journals.org

A plausible synthetic route using the Mitsunobu reaction would involve dissolving 2-hydroxybenzothiazole, tetrahydropyran-4-ol, and triphenylphosphine in a suitable anhydrous solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). beilstein-journals.org The azodicarboxylate is then added slowly at a reduced temperature to control the exothermic reaction.

Multi-Component Reactions for Scaffold Assembly

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. researchgate.net This approach offers significant advantages in terms of step economy, reduced waste, and the rapid generation of molecular diversity.

While a direct one-pot, multi-component synthesis of this compound is not prominently documented, MCRs are widely employed for the construction of the core benzothiazole scaffold and related heterocyclic systems. For instance, a one-pot, three-component reaction between an aldehyde, 2-aminobenzothiazole, and a β-ketoester can yield complex fused heterocyclic systems like 4H-pyrimido[2,1-b]benzothiazoles.

Furthermore, MCRs have been developed for the synthesis of 2-alkoxythiazoles, which are structurally related to the target compound. researchgate.net These reactions demonstrate the feasibility of incorporating an alkoxy group during the scaffold's assembly. A hypothetical MCR approach for this compound could involve the reaction of 2-aminobenzenethiol, a source for the C-2 carbon (like an orthoester or a derivative), and tetrahydropyran-4-ol under specific catalytic conditions. The development of such a reaction would represent a significant advancement in the efficient synthesis of this class of compounds.

Advanced Synthetic Techniques and Methodological Innovations

Modern synthetic chemistry continually seeks more efficient, rapid, and environmentally benign methods. The synthesis of benzothiazoles has benefited significantly from such innovations, including microwave-assisted synthesis and solvent-free approaches.

Microwave-Assisted Synthesis in Benzothiazole Chemistry

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions. The application of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods.

In the context of benzothiazole chemistry, microwave assistance has been successfully applied to various synthetic steps. For example, the condensation reaction between 2-aminothiophenols and aldehydes to form the benzothiazole ring is significantly expedited under microwave conditions. This method is noted for its efficiency and for being a greener alternative to traditional methods. The synthesis of various benzothiazole derivatives, including those with potential biological activity, has been reported using this technique, highlighting its broad applicability.

Derivative SynthesizedMethodReaction TimeAdvantage
6-acyl-1,3-benzothiazol-2(3H)-one derivativesMicrowave Irradiation (MWI)ShortenedRapid and efficient
2-ArylbenzothiazolesMWI with waste curd waterReducedGreener, waste-to-wealth
Benzothiazole librariesPIFA promoted cyclocondensation under MWIShortenedGood to excellent yields

Solvent-Free and Environmentally Conscious Synthetic Approaches

Growing environmental concerns have spurred the development of solvent-free and other green synthetic methodologies. These approaches aim to minimize or eliminate the use of hazardous organic solvents, which are major contributors to chemical waste.

For the synthesis of benzothiazoles, several environmentally conscious methods have been reported. One such approach involves the condensation of 2-aminothiophenol with aldehydes under solvent-free conditions, sometimes facilitated by ultrasound irradiation or the use of a recyclable catalyst. Another innovative, catalyst- and additive-free method describes the synthesis of 2-substituted benzothiazoles from aromatic amines, aliphatic amines, and elemental sulfur, using dimethyl sulfoxide (B87167) (DMSO) as both the solvent and the oxidant. Furthermore, the use of unconventional, green solvents like waste curd water has been demonstrated for the microwave-assisted synthesis of 2-arylbenzothiazoles, presenting a "waste-to-wealth" paradigm.

Spectroscopic and Analytical Methodologies for Structural Elucidation

The unambiguous determination of the structure of newly synthesized compounds is paramount. For this compound and its analogues, a combination of spectroscopic techniques is employed, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful tool.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the molecular structure, connectivity, and chemical environment of atoms within a molecule. nih.govjapsonline.com

For This compound , the ¹H NMR spectrum would exhibit characteristic signals for both the benzothiazole and the oxane rings.

Benzothiazole Protons: The four aromatic protons on the benzo ring would typically appear as multiplets in the downfield region, approximately between δ 7.0 and 8.1 ppm. The exact chemical shifts and coupling patterns would depend on the substitution pattern of the benzothiazole core.

Oxane Protons: The protons of the tetrahydropyran ring would show distinct signals. The proton at the C-4 position (methine proton, -O-CH-) would likely appear as a multiplet around δ 4.5-5.0 ppm. The methylene (B1212753) protons adjacent to the ring oxygen (-O-CH₂-) would be found in the region of δ 3.5-4.0 ppm, while the other methylene protons (-C-CH₂-C-) would be expected at higher field, around δ 1.8-2.2 ppm.

The ¹³C NMR spectrum provides complementary information.

Benzothiazole Carbons: The carbon atom at the C-2 position, bonded to the oxygen of the oxane moiety, would have a characteristic chemical shift in the range of δ 165-175 ppm. japsonline.com The carbons of the benzene (B151609) ring would resonate in the aromatic region (δ 110-155 ppm).

Oxane Carbons: The C-4 carbon attached to the ether oxygen would appear around δ 70-80 ppm. The carbons adjacent to the ring oxygen (C-2 and C-6) would be in the δ 60-70 ppm range, and the C-3 and C-5 carbons would be found further upfield.

The following table presents typical NMR data for related benzothiazole structures from the literature, which helps in predicting the spectrum of the title compound.

Compound/FragmentNucleusChemical Shift (δ ppm)
2-Alkoxy-benzothiazole derivative¹³C (C-2)~165-176
Benzothiazole aromatic protons¹H7.0 - 8.1
N-CH₂-CO (in 3-alkoxycarbonylmethyl-2-benzothiazolones)¹H~4.7
-CH₂S- (in a 1,2,3-triazole-benzothiazole derivative)¹H~4.75
Amide CONH (in a 1,2,3-triazole-benzothiazole derivative)¹H~10.34
Carbonyl C=O (in a 1,2,3-triazole-benzothiazole derivative)¹³C~166.30

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a critical analytical technique used to confirm the molecular weight and elemental composition of a synthesized compound. For this compound, high-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to verify its molecular formula, C₁₂H₁₃NO₂S. a2bchem.com

The expected exact mass of the compound is 235.0667. a2bchem.com In mass spectrometry, the compound is typically observed as a protonated molecular ion, [M+H]⁺, in positive ion mode, with an m/z (mass-to-charge ratio) value corresponding to its molecular weight plus the mass of a proton.

The fragmentation pattern observed in the MS/MS spectrum provides further structural confirmation. The primary fragmentation would likely involve the cleavage of the ether bond connecting the oxane and benzothiazole moieties. The fragmentation of the benzothiazole ring itself is also a key diagnostic feature. The core benzothiazole structure has a molecular weight of 135.19 g/mol . nist.gov

Table 1: Predicted Mass Spectrometry Data for this compound

m/z (Predicted)Ion FormulaIdentity
236.0745[C₁₂H₁₄NO₂S]⁺Molecular Ion [M+H]⁺
136.0221[C₇H₆NS]⁺Benzothiazole fragment [M+H]⁺
101.0708[C₅H₉O₂]⁺Oxan-4-yloxy fragment

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is an effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its distinct structural components: the benzothiazole ring system, the oxane (tetrahydropyran) ring, and the ether linkage.

The benzothiazole moiety gives rise to several characteristic peaks. These include aromatic C-H stretching vibrations, C=N stretching of the thiazole (B1198619) ring, and aromatic C=C stretching vibrations. researchgate.net The C=N stretching vibration is a particularly important diagnostic peak for the benzothiazole ring, typically appearing in the region of 1640-1550 cm⁻¹. researchgate.net The oxane ring contributes strong C-H stretching bands from its methylene groups and a prominent C-O-C stretching vibration from the ether functional group within the ring. The crucial ether linkage between the two ring systems would also produce a characteristic C-O stretching band.

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration Type
3100-3000Aromatic C-HStretching
2950-2850Aliphatic C-H (Oxane)Stretching
1640-1550C=N (Benzothiazole)Stretching
1610-1450Aromatic C=CStretching
1250-1050Aryl-O-Alkyl EtherAsymmetric C-O-C Stretching
1150-1085Cyclic Ether (Oxane)C-O-C Stretching

Computational and Theoretical Investigations of 2 Oxan 4 Yloxy 1,3 Benzothiazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. For 2-(Oxan-4-yloxy)-1,3-benzothiazole, these calculations can reveal details about its geometry, stability, and reactive sites.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. scirp.org By approximating the electron density, DFT can accurately predict molecular geometries and energies. For derivatives of 1,3-benzothiazole, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-31+G(d,p) or 6-311++G(d,p), are used to determine the most stable three-dimensional arrangement of atoms (geometry optimization). scirp.orgsemanticscholar.orgirjweb.com

Table 1: Representative DFT Functionals and Basis Sets Used in Benzothiazole (B30560) Studies

FunctionalBasis SetApplication
B3LYP6-31+G(d,p)Geometry Optimization, Reactivity Analysis scirp.org
B3LYP6-311++G**Conformational Analysis, Charge Distribution conicet.gov.ar
M06-2X6-311++G(d,p)Energy and Reactivity Descriptor Calculations semanticscholar.org

Analysis of Molecular Orbital Energies (HOMO-LUMO Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. schrodinger.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. irjweb.comschrodinger.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. scirp.org Conversely, a small gap suggests the molecule is more reactive. semanticscholar.org In studies of benzothiazole derivatives, the HOMO-LUMO gap is calculated to predict their relative stability. For example, theoretical investigations on substituted benzothiazoles have shown that the nature of the substituent significantly influences the orbital energies. scirp.orgsemanticscholar.org It is expected that the oxan-4-yloxy group on the benzothiazole core would modulate the electronic distribution, and DFT calculations can precisely quantify its effect on the HOMO-LUMO gap. This value is also instrumental in predicting the electrical transport properties of the molecule. researchgate.net

Table 2: Conceptual Global Reactivity Descriptors Derived from HOMO-LUMO Energies

ParameterFormulaDescription
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and stability. irjweb.com
Chemical Hardness (η) (ELUMO - EHOMO)/2Measures resistance to change in electron distribution. irjweb.com
Chemical Softness (S) 1/ηReciprocal of hardness, indicates reactivity. scirp.org
Electronegativity (χ) -(EHOMO + ELUMO)/2Measures the power of an atom to attract electrons. scirp.org

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP surface is colored based on the electrostatic potential value: red indicates regions of most negative potential (electron-rich, prone to electrophilic attack), while blue indicates areas of most positive potential (electron-poor, prone to nucleophilic attack). Green and yellow represent intermediate potential values. researchgate.net

For this compound, an MEP map would likely show the most negative potential localized around the nitrogen and sulfur atoms of the benzothiazole ring and the ether oxygen, identifying them as potential sites for hydrogen bonding and electrophilic interactions. scirp.orgresearchgate.net Conversely, the hydrogen atoms of the aromatic ring would exhibit a positive potential. Such maps are invaluable in drug design and materials science for predicting how a molecule will interact with other molecules or a biological receptor. scispace.com

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. These simulations model the movements of atoms and molecules, providing a view of conformational changes and interactions in a simulated physiological environment.

Assessment of Conformational Landscapes and Flexibility

MD simulations are employed to explore the conformational landscape of flexible molecules like this compound. The oxane ring can adopt different conformations (e.g., chair, boat), and the ether linkage allows for rotation, giving the molecule considerable flexibility. An MD simulation can track the transitions between these different conformations over time, revealing the most populated and energetically favorable shapes. Understanding the conformational preferences is crucial, as the biological activity of a molecule often depends on its ability to adopt a specific three-dimensional structure to fit into a receptor's binding site.

Dynamic Behavior and Stability of Ligand-Receptor Complexes

In the context of drug discovery, MD simulations are essential for evaluating the stability of a ligand bound to its protein target. mdpi.com After an initial docking pose of this compound within a receptor is predicted, an MD simulation is run to observe the dynamic evolution of the complex. core.ac.uknih.gov

Key parameters are monitored to assess stability, including:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone and ligand atoms from their initial positions. A stable RMSD value over the simulation time suggests a stable complex. core.ac.uk

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues or atoms, highlighting flexible regions of the protein and ligand.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and the receptor, which are critical for binding affinity and specificity. core.ac.uk

Studies on other benzothiazole derivatives have used MD simulations to confirm the stability of ligand-protein complexes, showing that the compounds remain within the binding pocket and maintain key interactions throughout the simulation. mdpi.com Such an analysis for this compound would provide strong evidence for its potential as an inhibitor for a given biological target.

Ligand-Based and Structure-Based Drug Design Methodologies

Computational drug design for benzothiazole derivatives, including this compound, employs a suite of methodologies to predict and analyze molecular interactions and activities. These approaches, which include molecular docking, pharmacophore modeling, and QSAR, are fundamental to identifying and refining potential drug candidates. chula.ac.th

Molecular Docking for Predicting Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity and interaction patterns. wjpls.org This method is widely applied to benzothiazole derivatives to understand their mechanism of action at a molecular level.

For instance, in studies of novel benzothiazole-1,3,4-oxadiazole-4-thiazolidinone hybrids, molecular docking was used to investigate binding interactions within the pocket of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a key anti-diabetic target. nih.gov Similarly, docking studies on different benzothiazole derivatives have been performed against targets such as α-glucosidase for diabetes, with results showing excellent drug-likeness and pharmacokinetic profiles. wjpls.org In a study on anticonvulsant agents, docking of 2-(5-substituted 1,3,4-oxadiazole-2-yl)-1,3-benzothiazole derivatives revealed specific hydrogen bond interactions with target proteins. nih.gov For example, compounds 5c, 5j, and 5m showed multiple H-bond interactions with proteins 1OHY and 1OHV, which were more numerous than those of the standard drug phenytoin. nih.gov

These studies provide a framework for predicting how this compound might interact with various biological targets. The oxane moiety can participate in hydrogen bonding and hydrophobic interactions, while the benzothiazole core can engage in aromatic and other non-covalent interactions with amino acid residues in a protein's active site.

Table 1: Example of Molecular Docking Data for Benzothiazole Derivatives

Compound Class Target Protein Key Interactions Noted Reference
Benzothiazole-1,3,4-oxadiazole-4-thiazolidinone Hybrids Peroxisome Proliferator Activated Receptor-gamma (PPAR-γ) Elucidation of binding interactions in the binding pocket. nih.gov
2-(5-substituted 1,3,4-oxadiazole-2-yl)-1,3-benzothiazole Derivatives 1OHY and 1OHV Hydrogen bond interactions (e.g., compound 5m formed 7 H-bonds with 1OHY). nih.gov
Benzothiazole-derived Triazoles α-glucosidase (PDB ID: 3TOP) Prediction of binding interactions with the enzyme's active site. wjpls.org

Pharmacophore Modeling for Key Interaction Feature Identification

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com This technique is used to create a model or query that can be used for virtual screening or to guide the design of new molecules with desired activities. dovepress.comijper.org

A pharmacophore model typically includes features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), and aromatic rings (Ar). researchgate.netnih.gov For benzothiazole-containing compounds, these models help to define the crucial spatial arrangement of functional groups necessary for binding to a target. For example, a pharmacophore model generated for TNF-α inhibitors included features like four hydrophobic atoms, two aromatic rings, and five hydrogen bond acceptors. researchgate.net In the context of this compound, the ether oxygen of the oxane ring and the nitrogen atom of the benzothiazole could act as hydrogen bond acceptors, while the rings provide hydrophobic and aromatic features.

The development of a pharmacophore model involves aligning a set of active molecules and extracting their common chemical features, which can then be used to predict the activity of new compounds. dovepress.com

Table 2: Common Pharmacophore Features Identified in Studies of Bioactive Molecules

Feature Type Description Potential Role in this compound Reference
Hydrogen Bond Acceptor (HBA) An atom that can accept a hydrogen bond. Benzothiazole nitrogen, Oxane ether oxygen. researchgate.netnih.gov
Hydrogen Bond Donor (HBD) An atom that can donate a hydrogen bond. Not present, unless further substituted. researchgate.netnih.gov
Hydrophobic (H/HPho) A non-polar region of the molecule. Benzothiazole ring system, Oxane ring. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Group-based QSAR (GQSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) and its variant, Group-based QSAR (GQSAR), are computational methods that correlate the structural properties of a series of compounds with their biological activities. chula.ac.th These models generate mathematical equations that can predict the activity of novel compounds based on their structural descriptors.

A GQSAR study was performed on a series of 41 benzothiazole derivatives to identify structural fragments important for anticancer activity. chula.ac.th The dataset was fragmented into R1 and R2 groups, and models were generated using multiple linear regression. The analysis revealed that the presence of hydrophobic groups on the R1 fragment would enhance anticancer activity. chula.ac.th One of the successful models (Model A) yielded strong statistical parameters (r² = 0.81, q² = 0.75, and pred_r² = 0.70), indicating good predictive ability. chula.ac.th The critical descriptors in this model included R1-DeltaEpsilonC (an electronic parameter), R1-XKHydrophilic Area, and R2-6 Chain Count (a steric parameter). chula.ac.th

Such analyses are invaluable for optimizing the structure of this compound. By calculating the relevant descriptors for its oxanyloxy and benzothiazole moieties, its potential activity could be predicted, and modifications could be suggested to improve its biological profile.

Table 3: Example of GQSAR Model Parameters for Benzothiazole Derivatives

Model r² (Correlation Coefficient) q² (Cross-validated r²) pred_r² (External Validation) Key Descriptors Reference

Virtual Screening for Identification of Lead Candidates

Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. nih.gov This method can be based on either ligand pharmacophores or receptor structures (docking).

Benzothiazole and its derivatives have been identified as potential hits in various virtual screening campaigns. ijrti.org For example, a structure-based virtual screening of coumarin (B35378) and benzothiazole molecules from the ChEMBL database was performed against the InhA enzyme, a target for tuberculosis treatment, successfully identifying potential lead molecules. ijrti.org In another campaign targeting the LasR protein in P. aeruginosa, a thiazole (B1198619) derivative was identified as a potential novel quorum sensing inhibitor. jpionline.org The process involves docking a large number of compounds and ranking them based on their predicted binding affinity or docking score, followed by filtering based on drug-like properties such as Lipinski's rule of five. nih.govjpionline.org These successful examples demonstrate that virtual screening of large compound databases using the this compound structure as a query could lead to the identification of novel lead candidates for various diseases. ijper.org

Theoretical Mechanistic Studies of Chemical Transformations and Interactions

Theoretical studies, often employing methods like Density Functional Theory (DFT), provide deep insights into the electronic structure, stability, and reactivity of molecules. These investigations can elucidate reaction mechanisms and the nature of chemical interactions that are difficult to observe experimentally.

For benzothiazole derivatives, theoretical investigations have been used to understand their chemical behavior. For example, DFT has been used to discuss the mechanism of DNA cleavage by a synthesized benzothiazole compound. jlu.edu.cn Such studies can calculate properties like molecular orbital energies (HOMO/LUMO), electrostatic potential, and bond dissociation energies to explain the compound's reactivity and interaction pathways. In the case of this compound, theoretical studies could be applied to understand the stability of the ether linkage, the electronic properties of the benzothiazole ring, and its potential to participate in various chemical transformations or biological interactions. nih.gov

Structure Activity Relationship Sar Studies of 2 Oxan 4 Yloxy 1,3 Benzothiazole Derivatives

Elucidating the Influence of Substituent Variations on the Benzothiazole (B30560) Core

The benzothiazole nucleus is a common feature in many biologically active compounds, and its substitution pattern significantly dictates the resulting pharmacological effects. unam.mxresearchgate.net Modifications to this bicyclic ring system can drastically alter a molecule's potency, selectivity, and pharmacokinetic properties. researchgate.net

Research indicates that substitutions at various positions of the benzothiazole ring are crucial for biological activity. For instance, in the development of N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide derivatives as inhibitors of human monoacylglycerol lipase (B570770) (hMAGL), compounds with halogen substitutions on an aniline (B41778) ring component were found to be the most potent. nih.gov Specifically, derivatives with chloro and fluoro substitutions exhibited IC50 values in the low nanomolar range. nih.gov This suggests that electron-withdrawing groups can be beneficial for this particular biological target.

In another study focusing on antitumor agents, the introduction of a mono-electron-withdrawing group at the 4-position of a benzyloxy moiety attached to the benzothiazole system was found to be favorable for activity. nih.gov Conversely, for certain anti-inflammatory and antioxidant agents, compounds bearing electron-donating groups like hydroxyl (-OH) on a phenyl ring linked to a 1,3,4-oxadiazole-benzothiazole scaffold showed high efficacy. nih.gov These findings highlight that the electronic properties of the substituents are a key determinant of activity, though the optimal choice—whether electron-donating or electron-withdrawing—is target-dependent.

The position of the substituent is equally critical. Studies have shown that the 2, 5, and 6-positions of the benzothiazole core are common points for modification. For example, in a series of benzothiazole-isoquinoline derivatives designed as monoamine oxidase (MAO) inhibitors, substitutions on the benzothiazole ring, such as a fluorine atom at the 6-position, resulted in compounds with excellent inhibitory activity against MAO-B. mdpi.com

Interactive Table: Influence of Benzothiazole Core Substituents on Biological Activity Below is a summary of research findings on how different substituents on the benzothiazole core affect various biological activities.

Compound SeriesSubstituent & PositionBiological ActivityKey Finding (e.g., IC50)Reference
N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamides2',4'-difluoro- and 3',4'-dichloro- on a phenylacetamide moietyhMAGL InhibitionIC50 = 6.5-9 nM nih.gov
Benzothiazole-ortho-hydroxy-N-acylhydrazones4-chloro on a benzyloxy groupAntitumor (Procaspase-3 Activation)EC50 = 0.31 µM nih.gov
Benzothiazole-1,3,4-oxadiazoles2-hydroxyl on a phenyl ringAntioxidant (ABTS+ assay)IC50 = 0.05 mmol/L nih.gov
Benzothiazole-isoquinolines6-fluoroMAO-B InhibitionIC50 = 14.80 µM mdpi.com

Specific Role of the Oxan-4-yloxy Moiety in Modulating Biological Activity

The oxan-4-yloxy group, also known as the tetrahydropyran-4-yloxy (THP-oxy) group, serves as a crucial linker connecting the benzothiazole core to other parts of a molecule or acting as a terminal group. While direct and extensive SAR studies on this specific moiety are not widely available in the reviewed literature, its role can be inferred from its physicochemical properties and by analogy to similar structural motifs in medicinal chemistry.

The oxan-4-yloxy moiety is a cyclic ether. This structure imparts several important characteristics:

Hydrogen Bond Acceptance: The ether oxygen can act as a hydrogen bond acceptor, a critical interaction for binding to many biological targets like enzyme active sites. sk.ru

Conformational Rigidity and Flexibility: While the six-membered ring provides some degree of conformational constraint compared to a flexible alkyl chain, it can still adopt different conformations (like the chair form). This semi-rigid nature can be crucial for orienting the benzothiazole core correctly within a receptor binding pocket.

Metabolic Stability: Cyclic ethers can be more metabolically stable than their linear counterparts, potentially leading to a longer duration of action.

In studies of related antitubercular agents, ether linkers, such as {[4-(trifluoromethoxy)benzyl]oxy}, were found to be essential for activity, and modifications to this linker were explored to enhance metabolic stability. researchgate.net The use of a tetrahydropyran-2-yloxymethyl group has also been reported in the design of fungicides. tandfonline.com These examples suggest that the ether linkage and the cyclic nature of the oxan group are important for biological function, likely by providing an optimal spatial arrangement and favorable interactions with the target protein.

Correlating Stereochemical Features with Functional Outcomes

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining biological activity, as biological macromolecules like enzymes and receptors are chiral. While the parent 2-(oxan-4-yloxy)-1,3-benzothiazole is achiral, the introduction of substituents onto either the oxan ring or the benzothiazole core can create stereocenters, leading to different stereoisomers (enantiomers or diastereomers).

The functional importance of stereochemistry is well-documented for related heterocyclic compounds. For example, in a series of antitubercular drugs structurally related to the subject compound, the specific (6S) stereoisomer was essential for potent activity. researchgate.net Similarly, in the development of benzothiazole-isoquinoline derivatives as MAO inhibitors, a series of compounds was synthesized using (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline, indicating that a specific stereochemical configuration was chosen to achieve the desired biological effect. mdpi.com

Even in the absence of a fixed stereocenter, the conformational properties of the oxan ring can play a significant role. The ring typically exists in a chair conformation, and the linkage to the benzothiazole can be either axial or equatorial. These different conformations result in distinct three-dimensional shapes, only one of which may fit optimally into the target's binding site. Establishing a clear structure-activity relationship often requires the synthesis and testing of individual, stereochemically pure isomers to determine which configuration is responsible for the desired pharmacological activity. bruker.com

Rational Design Principles Derived from SAR for Lead Optimization

The insights gained from SAR studies provide a foundation for rational drug design and lead optimization. The goal of lead optimization is to iteratively modify a "hit" or "lead" compound to improve its potency, selectivity, and ADMET properties to generate a clinical candidate. bruker.combiosolveit.de

Based on the analysis of this compound derivatives, several design principles can be formulated:

Targeted Substitution on the Benzothiazole Core: The biological activity is highly sensitive to the nature and position of substituents on the benzothiazole ring. A key strategy is to decorate the core with small functional groups, such as halogens or methoxy (B1213986) groups, at positions 4, 5, or 6 to enhance target-specific interactions. nih.govnih.govmdpi.com The choice between electron-donating and electron-withdrawing groups must be tailored to the specific biological target.

Conservation of the Oxan-4-yloxy Linker: The oxan-4-yloxy moiety appears to be a favorable structural element, likely contributing to optimal physicochemical properties and providing a key hydrogen bond accepting feature. During lead optimization, this group could be retained to preserve beneficial ADMET properties while modifications are focused elsewhere. Alternatively, bioisosteric replacement—swapping the oxan ring for another cyclic system—could be explored to fine-tune binding or metabolic stability. biosolveit.de

Stereochemical Control is Paramount: When modifications introduce chirality, it is essential to synthesize and evaluate individual stereoisomers. Focusing on the more active isomer can lead to a more potent and selective drug with a cleaner side-effect profile. bruker.com

Balancing Potency and Physicochemical Properties: A central tenet of lead optimization is the multi-parameter optimization of not just potency but also properties like solubility, permeability, and metabolic stability. sk.ru The SAR data must be continually evaluated alongside ADMET data to guide the design of molecules with a balanced, drug-like profile. nih.gov

By applying these principles, medicinal chemists can more efficiently navigate the complex chemical space around the this compound scaffold to develop novel and effective therapeutic agents. biosolveit.de

Future Directions and Emerging Research Perspectives for 2 Oxan 4 Yloxy 1,3 Benzothiazole

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Scalability

The development of efficient and scalable synthetic routes is paramount for the translation of a promising compound from the laboratory to clinical applications. organic-chemistry.orgacs.org Future research on 2-(Oxan-4-yloxy)-1,3-benzothiazole will likely focus on pioneering new synthetic strategies that are not only high-yielding but also environmentally benign. mdpi.combohrium.com

Current efforts in the broader field of 2-substituted benzothiazoles are moving towards one-pot syntheses and the use of green chemistry principles. researchgate.net For this compound, this could involve exploring novel catalytic systems, such as nanocatalysts or biocatalysts, to improve reaction times and reduce the need for harsh reagents. mdpi.com The development of a scalable process is crucial for producing the compound in the multi-kilogram quantities necessary for extensive preclinical and clinical studies. acs.orgbeilstein-journals.org

Synthetic ApproachPotential Advantages for this compoundKey Research Focus
One-Pot Synthesis Reduced reaction time, lower cost, and less waste generation. researchgate.netDevelopment of a tandem reaction sequence starting from readily available precursors.
Green Catalysis Environmentally friendly, potential for catalyst recycling, and milder reaction conditions. mdpi.combohrium.comInvestigation of biocatalysts or metal-free catalytic systems.
Flow Chemistry Improved safety, better reaction control, and ease of scalability.Adaptation of existing batch processes to continuous flow systems.
Microwave-Assisted Synthesis Accelerated reaction rates and potentially higher yields.Optimization of microwave parameters for the key bond-forming steps.

Application of Advanced Computational Algorithms for Predictive Modeling

The use of advanced computational algorithms is revolutionizing drug discovery by enabling the prediction of a compound's biological activity and pharmacokinetic properties before it is even synthesized. biointerfaceresearch.comthaiscience.info For this compound, these in silico methods can provide invaluable insights into its potential as a therapeutic agent.

Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to build predictive models that correlate the structural features of benzothiazole (B30560) derivatives with their biological activity. researchgate.netscispace.com Molecular docking simulations can then be used to visualize how this compound might interact with specific biological targets at the atomic level. acs.orgresearchgate.net These computational studies can guide the design of new analogues with improved potency and selectivity. nih.gov

Computational MethodApplication to this compoundExpected Outcome
QSAR Modeling Predict the biological activity of novel analogues based on their chemical structure. researchgate.netscispace.comIdentification of key structural features for optimal activity.
Molecular Docking Simulate the binding of the compound to the active site of a target protein. acs.orgresearchgate.netUnderstanding of binding modes and prediction of binding affinity.
Molecular Dynamics Simulations Assess the stability of the compound-protein complex over time. acs.orgValidation of docking results and insight into dynamic interactions.
ADMET Prediction Forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. biointerfaceresearch.comEarly identification of potential pharmacokinetic issues.

Identification and Validation of Undiscovered Biological Targets

While benzothiazole derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects, the specific biological targets of many of these compounds remain to be fully elucidated. ijpsr.comresearchgate.netscispace.com A critical area of future research for this compound will be the identification and validation of its molecular targets.

In silico target fishing, which uses computational methods to predict potential protein targets, can serve as an initial screening tool. bohrium.commdpi.com These predictions can then be validated through in vitro and in vivo studies. bohrium.com Identifying the specific kinases, enzymes, or receptors that this compound interacts with will be essential for understanding its mechanism of action and for its development as a targeted therapy. mdpi.com

Integration of Cheminformatics and Artificial Intelligence in Compound Design

The convergence of cheminformatics and artificial intelligence (AI) is creating powerful new platforms for rational drug design. nih.govresearchgate.net By analyzing vast datasets of chemical structures and biological activities, machine learning and deep learning algorithms can identify novel molecular scaffolds and predict the properties of new compounds with remarkable accuracy. nih.gov

Development of Complex Benzothiazole Conjugates and Hybrid Molecules

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has emerged as a successful strategy for developing new drugs with improved efficacy and reduced toxicity. f1000research.comrsc.org Future research will likely explore the development of complex conjugates and hybrid molecules based on the this compound scaffold.

By linking the benzothiazole core to other biologically active moieties, such as other heterocyclic systems or known pharmacophores, it may be possible to create dual-acting agents that can modulate multiple targets simultaneously. rsc.orgwisdomlib.org For example, conjugating the compound to a targeting ligand could enhance its delivery to specific cells or tissues, thereby increasing its therapeutic index. mdpi.com The synthesis and evaluation of these complex molecules represent a promising frontier in the quest for novel and more effective therapies. researchgate.netrsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Oxan-4-yloxy)-1,3-benzothiazole, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 2-hydroxy-1,3-benzothiazole with oxane-4-yl derivatives (e.g., oxane-4-yl bromide) in the presence of a base like K₂CO₃ in polar aprotic solvents (e.g., DMF) at 60–80°C for 6–12 hours . Monitoring via TLC and optimizing solvent polarity (e.g., DMF vs. THF) can improve yields by 15–20%. Post-synthesis purification often involves column chromatography with hexane/ethyl acetate gradients.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign signals for the benzothiazole core (e.g., aromatic protons at δ 7.2–8.3 ppm) and oxane-4-yl moiety (e.g., oxymethylene protons at δ 3.5–4.0 ppm) .
  • IR Spectroscopy : Confirm C-S (690–750 cm⁻¹) and ether C-O (1050–1150 cm⁻¹) stretches .
  • Mass Spectrometry : Validate molecular weight (e.g., [M+H]⁺ at m/z 253.3) and fragmentation patterns .

Q. What are the primary biological targets of benzothiazole derivatives, and how is activity assessed?

  • Methodology : Benzothiazoles often target enzymes (e.g., kinases) or DNA. For antimicrobial activity, use MIC assays against bacterial/fungal strains (e.g., S. aureus, C. albicans). Anticancer potential is evaluated via MTT assays on cell lines (e.g., HeLa, MCF-7), with IC₅₀ values calculated from dose-response curves .

Advanced Research Questions

Q. How can computational modeling predict the binding interactions of this compound with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like DNA topoisomerase II. Analyze binding poses and affinity scores (e.g., ΔG = −8.2 kcal/mol) .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to correlate electronic properties (e.g., HOMO-LUMO gap) with reactivity .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories in GROMACS .

Q. How do solvent polarity and temperature affect regioselectivity in benzothiazole functionalization?

  • Case Study : In nickel-catalyzed alkyne insertions, non-polar solvents (hexane) favor thiazepine intermediates, while polar solvents (DMF) shift products toward quinolines via desulfidation . Elevated temperatures (80°C vs. 25°C) increase quinoline yields by 40% due to thermal elimination of sulfur .

Q. What strategies resolve contradictions in reported bioactivity data for benzothiazole derivatives?

  • Methodology :

  • SAR Analysis : Compare substituent effects (e.g., electron-withdrawing groups on aryl rings enhance antitubercular activity ).
  • Meta-Analysis : Pool data from multiple studies (e.g., MIC ranges for M. tuberculosis: 0.5–32 µg/mL) to identify outliers and validate trends .
  • Experimental Replication : Standardize assays (e.g., fixed inoculum size in MIC tests) to minimize variability .

Q. How can structural modifications enhance the pharmacokinetic profile of this compound?

  • Approaches :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to improve solubility.
  • Lipinski’s Rule Compliance : Adjust logP (<5) via substituent choice (e.g., replacing oxane with morpholine increases polarity) .
  • Metabolic Stability : Use liver microsome assays to identify vulnerable sites (e.g., oxane ring oxidation) and block them with fluorine .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.